molecular formula C9H8BrN3 B8798831 4-(Bromomethyl)-2-(1H-pyrazol-1-YL)pyridine

4-(Bromomethyl)-2-(1H-pyrazol-1-YL)pyridine

Cat. No.: B8798831
M. Wt: 238.08 g/mol
InChI Key: GTVGZMJQOSMRMD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(1H-pyrazol-1-YL)pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

4-(bromomethyl)-2-pyrazol-1-ylpyridine

InChI

InChI=1S/C9H8BrN3/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H,7H2

InChI Key

GTVGZMJQOSMRMD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (2-(1H-pyrazol-1-yl)pyridin-4-yl)methanol (175 mg, 1.00 mmol) in diethyl ether (5 mL), PBr3 (0.11 mL, 1.00 mmol) was added dropwise at 0° C. Then THF (5 mL) was added to the resulting white precipitate and the mixture was heated at 65° C. for 1 h. The mixture was cooled to rt, diluted with ethyl acetate (5 mL) and poured into saturated aqueous NaHCO3 solution (5 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×5 mL). The combined organic layers were washed with brine and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield the title compound (165 mg, 70%). [LCMS RtE=1.33 min, [M+H]+=237.9/239.9].
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
70%

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